3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid
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Overview
Description
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Coupling with Benzoic Acid: The final step involves coupling the tetrazole derivative with benzoic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the tetrazole and benzoic acid moieties.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted derivatives with various nucleophiles replacing the dimethylamino group.
Scientific Research Applications
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-dimethylamino benzoic acid: Similar structure but lacks the tetrazole ring.
5-(dimethylamino)methyl-1H-tetrazole: Contains the tetrazole ring but lacks the benzoic acid moiety.
Uniqueness
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1443279-49-9 |
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Molecular Formula |
C11H14ClN5O2 |
Molecular Weight |
283.71 |
IUPAC Name |
3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13N5O2.ClH/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18;/h3-6H,7H2,1-2H3,(H,17,18);1H |
InChI Key |
FWZBGLBVHDYMPE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl |
Canonical SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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